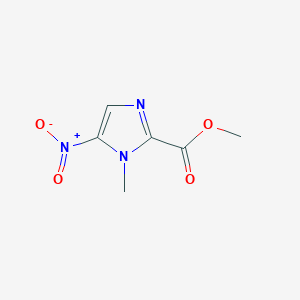

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-5-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEABRXWBICJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555360 | |

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-98-0 | |

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, a nitroimidazole derivative of interest in medicinal chemistry and drug development. Nitroimidazoles are a critical class of compounds known for their efficacy against anaerobic bacteria and protozoa.[1][2][3] This document provides a detailed, step-by-step synthesis route, including experimental protocols, quantitative data summarization, and visual representations of the chemical transformations.

Proposed Synthesis Pathway

A logical and efficient route begins with the direct nitration of Methyl 1-methyl-1H-imidazole-2-carboxylate. This precursor is the methyl ester analog of the ethyl ester used in a documented synthesis, and the reaction conditions are expected to be comparable.[4]

Caption: Proposed one-step synthesis of this compound.

Experimental Protocols

The following experimental protocols are adapted from established procedures for the synthesis of structurally similar nitroimidazole compounds.[4][5] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and a fume hood.

Step 1: Nitration of Methyl 1-methyl-1H-imidazole-2-carboxylate

This procedure is adapted from the nitration of the corresponding ethyl ester.[4]

Materials:

-

Methyl 1-methyl-1H-imidazole-2-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (DCM)

-

Sodium Carbonate (Na₂CO₃) solution

-

Water (H₂O)

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1-methyl-1H-imidazole-2-carboxylate in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.

-

After the addition is complete, heat the reaction mixture to 70°C and stir for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of an aqueous sodium carbonate solution until the pH is between 7 and 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.

Quantitative Data

The following table summarizes the quantitative data for a closely related synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, which can serve as a benchmark for the synthesis of the methyl ester.[4]

| Parameter | Value | Reference |

| Starting Material | Ethyl 1-methyl-1H-imidazole-2-carboxylate | [4] |

| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ | [4] |

| Reaction Temperature | 70 °C | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | 34.7% | [4] |

| Product | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | [4] |

| Appearance | Yellow solid | [4] |

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a comprehensive overview of a viable synthetic route to this compound based on established chemical principles and analogous reactions. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]

- 5. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound belongs to the nitroimidazole class, a group of substances with significant therapeutic applications, including antimicrobial and antiprotozoal activities.[3][4][5] Their biological effects are primarily attributed to the 5-nitro group, which is crucial for their mechanism of action.[3]

Physicochemical Properties

The quantitative data for the closely related Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is summarized in the table below. The properties of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate are expected to be comparable.

| Property | Value (for Ethyl Ester) | Reference |

| CAS Number | 1564-49-4 | [1][2] |

| Molecular Formula | C₇H₉N₃O₄ | [1] |

| Molecular Weight | 199.16 g/mol | [1][6] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 81-83°C | [2] |

| Boiling Point (Predicted) | 350.7 ± 34.0 °C | [2] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | -0.95 ± 0.25 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of Alkyl 1-methyl-5-nitro-1H-imidazole-2-carboxylates

The synthesis of alkyl 1-methyl-5-nitro-1H-imidazole-2-carboxylates is a multi-step process. The general workflow involves the nitration of an alkyl 1-methyl-1H-imidazole-2-carboxylate.

Caption: Synthesis workflow for alkyl 1-methyl-5-nitro-1H-imidazole-2-carboxylates.

Experimental Protocol: Synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

This protocol is adapted from the synthesis of the ethyl ester and can be modified for the methyl ester by substituting ethyl 1-methyl-1H-imidazole-2-carboxylate with its methyl counterpart.[2]

Materials:

-

Ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄) (8 mL)

-

Concentrated Nitric Acid (HNO₃) (8 mL)

-

Dichloromethane (DCM)

-

Sodium Carbonate (Na₂CO₃) solution

-

Water (H₂O)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a reaction vessel, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol) in 8 mL of concentrated sulfuric acid.

-

Slowly add 8 mL of concentrated nitric acid to the solution.

-

Stir the reaction mixture at 70°C for 3 hours.

-

After the reaction is complete, dilute the solution with water and adjust the pH to 7-8 with an aqueous sodium carbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and concentrate them.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether.

-

The final product, ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid ethyl ester, is obtained as a yellow solid (0.9 g, 34.7% yield).[2]

Mechanism of Action of Nitroimidazoles

Nitroimidazole antibiotics are prodrugs that require reductive activation within the target cell.[] The nitro group is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin, to form highly reactive nitroso and hydroxylamine derivatives.[5] These reactive species can then covalently bind to and degrade DNA, leading to cell death.[5][]

Caption: Generalized mechanism of action for nitroimidazole-based drugs.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents. The nitroimidazole scaffold is a common feature in many antimicrobial drugs.[4] For instance, the related ethyl ester is a precursor in the synthesis of Evofosfamide, an investigational hypoxia-activated prodrug for cancer therapy.[8]

Caption: Role as a precursor in the development of various pharmaceuticals.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into the specific properties and reactions of the methyl ester is encouraged for any new synthetic or therapeutic applications.

References

- 1. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]

- 2. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | C7H9N3O4 | CID 2758877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methyl-5-nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-methyl-5-nitroimidazole derivatives. These compounds are a significant class of molecules, primarily investigated for their antimicrobial and antiparasitic activities. Understanding their physicochemical characteristics is paramount for the rational design of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

The physicochemical properties of 1-methyl-5-nitroimidazole derivatives are crucial determinants of their biological activity. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets. Key parameters include melting point, boiling point, pKa, and lipophilicity (logP).

Tabulated Physicochemical Data

The following tables summarize the available quantitative data for a range of 1-methyl-5-nitroimidazole derivatives.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 1-Methyl-5-nitroimidazole | C4H5N3O2 | 127.10 | 54-57 | [1] |

| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole) | C6H9N3O3 | 171.15 | 159-163 | [2] |

| 1-(2-(Benzoyloxy)ethyl)-2-methyl-5-nitroimidazole | C13H13N3O4 | 275.26 | 102-104 | |

| 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | 189.60 | 74-76 | |

| 1-Methyl-5-nitroimidazole-2-methanol | C5H7N3O3 | 157.12 | 110-112 | |

| 1,2-Dimethyl-5-nitroimidazole | C5H7N3O2 | 141.12 | 112-114 | |

| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole | C6H10N4O2 | 170.17 | 186-188 (dihydrochloride) |

| Derivative Name | pKa | logP | Spectral Data Highlights |

| 1-Methyl-5-nitroimidazole | Not explicitly found | Not explicitly found | ¹H NMR, ¹³C NMR, IR, and MS data available.[3][4] |

| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole) | 2.5 | -0.02 | IR (KBr, cm⁻¹): 3220 (O-H), 1535 (NO₂), 1365 (NO₂). ¹H NMR and MS data also reported. |

| 1-(2-(Benzoyloxy)ethyl)-2-methyl-5-nitroimidazole | Not explicitly found | Not explicitly found | IR (KBr, cm⁻¹): 1715 (C=O), 1530 (NO₂), 1350 (NO₂). |

| 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | Not explicitly found | Not explicitly found | Spectral data reported in various studies. |

| 1-Methyl-5-nitroimidazole-2-methanol | Not explicitly found | Not explicitly found | Spectral data reported in various studies. |

| 1,2-Dimethyl-5-nitroimidazole | Not explicitly found | Not explicitly found | Spectral data reported in various studies. |

| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole | Not explicitly found | Not explicitly found | Spectral data reported in various studies. |

Chemical Properties and Reactivity

The chemical properties of 1-methyl-5-nitroimidazole derivatives are largely dictated by the electron-withdrawing nature of the nitro group and the reactivity of the imidazole ring.

Reductive Activation: The most critical chemical property related to the biological activity of these compounds is the reduction of the 5-nitro group. This process is essential for their antimicrobial and cytotoxic effects. Under anaerobic or hypoxic conditions, the nitro group undergoes a series of single-electron reductions, catalyzed by nitroreductases found in susceptible organisms. This leads to the formation of highly reactive intermediates, including the nitroso and hydroxylamine derivatives.[5]

Interaction with Biomolecules: The reactive intermediates generated during reductive activation can covalently bind to and damage cellular macromolecules, most notably DNA.[6][7][8] This interaction disrupts DNA replication and repair processes, ultimately leading to cell death.[9] Studies have shown that the covalent binding can occur at the C4 position of the imidazole ring.[6]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of 1-methyl-5-nitroimidazole derivatives.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a useful indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP11 or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range.

Lipophilicity (logP) Determination by Shake-Flask Method

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For drug discovery, the octanol-water partition coefficient (logP) is a widely used measure of lipophilicity.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of the 1-methyl-5-nitroimidazole derivative in a suitable solvent.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of pre-saturated n-octanol and water/buffer. The final concentration of the compound should be low enough to avoid saturation in either phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The logP is the logarithm of the partition coefficient: logP = log(P).

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of the 1-methyl-5-nitroimidazole derivative in a known volume of deionized water or a suitable co-solvent if solubility is an issue.

-

Place the beaker on the stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point (the point where half of the compound has been neutralized).

Mechanism of Action: Reductive Activation and DNA Damage

The primary mechanism of action for the antimicrobial and cytotoxic effects of 1-methyl-5-nitroimidazole derivatives is through a process of reductive activation. This process is selectively toxic to anaerobic and hypoxic cells because they possess the necessary low redox potential electron transport proteins to reduce the nitro group.

Caption: Reductive activation pathway of 1-methyl-5-nitroimidazole derivatives.

The process begins with the entry of the prodrug into the target cell. Inside the cell, nitroreductases transfer an electron to the nitro group, forming a nitro radical anion. This is a key step that is inhibited by the presence of oxygen, which can scavenge the electron, thus explaining the selective toxicity for anaerobic and hypoxic environments. Further reduction leads to the formation of a nitroso derivative and then a highly reactive hydroxylamine derivative. This hydroxylamine is a potent electrophile that can covalently bind to nucleophilic sites on macromolecules, with DNA being a primary target. This binding leads to DNA strand breaks and the formation of adducts, which ultimately triggers cell death.

Caption: Experimental workflow for logP determination.

This guide provides a foundational understanding of the key physical and chemical properties of 1-methyl-5-nitroimidazole derivatives. The provided data and protocols are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to design and evaluate new and improved therapeutic agents based on this important scaffold.

References

- 1. 1-Methyl-5-nitroimidazole 97.0 HPLC 3034-42-2 [sigmaaldrich.com]

- 2. 2-Methyl-5-nitroimidazole-1-ethanol | 443-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metronidazole - Wikipedia [en.wikipedia.org]

Spectroscopic and Methodological Guide to the Characterization of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and Its Analogs

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for the methyl ester, this document presents data for the closely related analog, Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, which serves as a valuable proxy for spectroscopic analysis. This guide outlines the experimental protocols for acquiring such data and includes a logical workflow for the synthesis and characterization of this class of compounds.

NMR Spectral Data

The 1H and 13C NMR spectral data are crucial for the structural elucidation and purity assessment of synthesized compounds. The following tables summarize the expected chemical shifts for Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, which are anticipated to be very similar to its methyl counterpart, with the primary difference occurring in the ester moiety.

Table 1: 1H NMR Spectral Data for Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

| Protons | Chemical Shift (δ, ppm) |

| Imidazole-H | ~8.01 (s, 1H) |

| N-CH3 | ~2.62 (s, 3H) |

| O-CH2-CH3 | ~4.21 (t, J = 6.5 Hz, 2H) |

| O-CH2-CH3 | ~3.73 (t, J = 6.6 Hz, 2H) |

Note: Data is based on analogous compounds and may vary based on solvent and experimental conditions.

Table 2: 13C NMR Spectral Data for Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

| Carbon | Chemical Shift (δ, ppm) |

| C=O | Not available |

| Imidazole C2 | Not available |

| Imidazole C4 | Not available |

| Imidazole C5 | Not available |

| N-CH3 | ~19.07 |

| O-CH2-CH3 | Not available |

| O-CH2-CH3 | Not available |

Experimental Protocols

The acquisition of high-quality NMR data is contingent on a standardized and well-defined experimental protocol. The following is a representative methodology for the characterization of nitroimidazole derivatives.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6). The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0.00 ppm.

-

Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

1H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

-

13C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the 13C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of this compound follow a logical progression of steps to ensure the desired product is obtained with high purity.

Caption: Synthetic and characterization workflow for nitroimidazole carboxylates.

The synthesis of the ethyl ester analog involves the nitration of ethyl 1-methyl-1H-imidazole-2-carboxylate using a mixture of concentrated sulfuric and nitric acids.[1] The reaction is followed by a standard aqueous work-up and purification by silica gel column chromatography to yield the final product.[1] The identity and purity of the synthesized compound are then confirmed through various spectroscopic techniques, primarily NMR and mass spectrometry.[1]

References

The Core Mechanism of 5-Nitroimidazole Compounds: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of 5-nitroimidazole compounds, a critical class of antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a synthesized understanding of the intricate biochemical processes that govern the efficacy and resistance of these drugs. Here, we delve into the causality behind their selective toxicity, the molecular basis of their cytotoxic effects, and the experimental methodologies crucial for their study.

Introduction: The Enduring Significance of 5-Nitroimidazoles

5-nitroimidazole derivatives, with metronidazole being the prototypical example, are indispensable therapeutic agents for infections caused by anaerobic bacteria (e.g., Clostridium difficile, Bacteroides fragilis) and certain protozoa (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica).[1][2][] Their selective toxicity against organisms that thrive in low-oxygen environments is a hallmark of their clinical success.[1][4] This guide will dissect the fundamental principles of their action, from initial prodrug activation to the ultimate demise of the target cell.

The Central Paradigm: Reductive Activation is Key

5-nitroimidazoles are administered as stable, relatively non-toxic prodrugs.[1][5][6] Their antimicrobial activity is entirely dependent on the metabolic environment of the target organism. The core of their mechanism lies in the reduction of the nitro group at the C5 position of the imidazole ring, a process that occurs efficiently only in anaerobic or microaerophilic cells.[][5][7]

The Electron Transfer Cascade: A Low Redox Potential Requirement

The activation of 5-nitroimidazoles is initiated by the transfer of an electron to the nitro group.[1][8] This reduction is catalyzed by proteins with sufficiently low redox potentials, which are characteristic of anaerobic energy metabolism.[4][9] Key electron donors include:

-

Ferredoxins: These small, iron-sulfur proteins are crucial electron carriers in anaerobic and microaerophilic organisms.[4][10][11] Reduced ferredoxin, generated by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), is a primary source of electrons for 5-nitroimidazole activation.[1][2][8]

-

Nitroreductases: A family of enzymes that can reduce nitro compounds.[8][12]

-

Thioredoxin Reductase: This enzyme has also been implicated in the activation of 5-nitroimidazoles in some protozoa.[8]

The redox potential of these electron donors in anaerobic cells is more negative than that of the 5-nitroimidazole, providing the thermodynamic driving force for the reduction.[4] In contrast, aerobic cells have a more positive internal redox environment, which prevents significant activation of the drug.[1][4] Furthermore, in the presence of oxygen, any formed nitro radical anion is rapidly reoxidized back to the parent compound in a "futile cycling" process, further diminishing its toxicity in aerobic environments.[5][7]

Generation of Cytotoxic Intermediates

The single-electron reduction of the 5-nitroimidazole results in the formation of a highly reactive nitro radical anion.[1][5][8] This is the first in a series of short-lived, cytotoxic intermediates. Further reduction can lead to the formation of nitroso and hydroxylamine derivatives, which are also highly reactive.[8][13][14] These reactive species are the ultimate effectors of cellular damage.

The following diagram illustrates the reductive activation pathway of 5-nitroimidazoles.

Caption: Reductive activation pathway of 5-nitroimidazole compounds in anaerobic organisms.

Molecular Targets and Cytotoxic Effects

The highly reactive intermediates generated from 5-nitroimidazole reduction are non-specific and can damage a variety of cellular macromolecules. However, DNA is considered a primary target.[][15][16]

DNA Damage: The Lethal Lesion

The reactive intermediates can interact with DNA in several ways, leading to:

-

Strand breaks: Both single and double-strand breaks have been observed.[17][18]

-

Helical destabilization: The binding of drug metabolites can disrupt the DNA double helix structure.[]

-

Inhibition of DNA synthesis and repair: Damaged DNA serves as a poor template for replication and transcription, and the cell's repair machinery may be overwhelmed.[12][15]

The consequence of this extensive DNA damage is the inhibition of nucleic acid synthesis, ultimately leading to cell death.[1][15]

Other Cellular Targets

While DNA is a major target, the reactive intermediates can also damage other vital cellular components:

-

Proteins: Covalent binding of activated metronidazole to proteins, including key enzymes in redox metabolism like thioredoxin reductase, has been reported.[19][13] This can lead to enzyme inactivation and disruption of essential metabolic pathways.

-

Thiols: The reactive intermediates can deplete intracellular thiol pools, leading to oxidative stress.[19]

Mechanisms of Resistance: A Growing Clinical Challenge

Resistance to 5-nitroimidazoles is a significant clinical concern, particularly in the treatment of T. vaginalis and G. lamblia.[20][21][22] The primary mechanisms of resistance involve alterations in the drug activation pathway:

-

Decreased expression or activity of activating enzymes: Reduced levels or mutations in PFOR, ferredoxin, and nitroreductases are common findings in resistant strains.[12][20][21][22] This leads to a decreased rate of prodrug activation and, consequently, reduced cytotoxicity.

-

Increased oxygen scavenging: Some resistant organisms may have enhanced mechanisms for scavenging oxygen, which can lead to the reoxidation of the nitro radical anion.[12]

-

Efflux pumps: Although less common, the involvement of efflux pumps in reducing intracellular drug concentration has been suggested.[1]

-

Target modification: While less established, alterations in DNA repair pathways could potentially contribute to resistance.

The following table summarizes key enzymes implicated in 5-nitroimidazole resistance.

| Enzyme/Protein | Role in Susceptible Organisms | Consequence of Alteration in Resistant Organisms | References |

| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Generates reduced ferredoxin for drug activation. | Decreased expression or activity leads to reduced activation. | [2][20][22] |

| Ferredoxin | Directly donates electrons to the 5-nitroimidazole. | Decreased expression impairs drug activation. | [20][22] |

| Nitroreductases | Catalyze the reduction of the nitro group. | Reduced activity diminishes the formation of cytotoxic intermediates. | [6][12][20] |

| Thioredoxin Reductase | Implicated in drug activation in some protozoa. | Reduced expression can contribute to resistance. | [12][22] |

Experimental Methodologies for Studying the Mechanism of Action

A variety of experimental approaches are employed to investigate the mechanism of action of and resistance to 5-nitroimidazoles.

Protocol: In Vitro DNA Damage Assessment using the Comet Assay

The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[18][23]

Objective: To quantify DNA damage in target cells (e.g., Giardia lamblia trophozoites) following treatment with a 5-nitroimidazole compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture G. lamblia trophozoites in an appropriate medium under anaerobic conditions.

-

Expose the cells to various concentrations of the 5-nitroimidazole compound (and a vehicle control) for a defined period (e.g., 2-4 hours).

-

-

Cell Harvesting and Embedding:

-

Harvest the trophozoites by centrifugation.

-

Resuspend the cell pellet in low-melting-point agarose at 37°C.

-

Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose by placing the slides on a cold plate.

-

-

Lysis:

-

Remove the coverslips and immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with a cold alkaline electrophoresis buffer to unwind the DNA.

-

Apply a voltage to the tank to allow the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."

-

-

Neutralization and Staining:

-

Neutralize the slides in a neutralization buffer.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.

-

The following diagram illustrates the workflow for the Comet Assay.

Caption: Workflow for the Comet Assay to assess DNA damage.

Protocol: Analysis of Activating Enzyme Activity

Objective: To compare the activity of PFOR in susceptible and resistant strains of an anaerobic organism.

Methodology:

-

Preparation of Cell-Free Extracts:

-

Culture susceptible and resistant strains to mid-log phase.

-

Harvest the cells and wash them in a suitable buffer.

-

Lyse the cells by sonication or French press on ice.

-

Centrifuge the lysate at high speed to obtain a cell-free extract (supernatant).

-

-

PFOR Activity Assay (Spectrophotometric):

-

This assay measures the pyruvate-dependent reduction of a suitable electron acceptor (e.g., methyl viologen).

-

Prepare a reaction mixture in an anaerobic cuvette containing buffer, coenzyme A, pyruvate, and methyl viologen.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the reduction of methyl viologen by measuring the increase in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the specific activity of PFOR (e.g., in units per mg of protein).

-

Compare the specific activity between the susceptible and resistant strains.

-

Conclusion and Future Perspectives

The 5-nitroimidazole class of compounds remains a cornerstone in the treatment of anaerobic and certain protozoal infections. Their efficacy is intrinsically linked to the unique metabolic environment of these organisms, which enables their reductive activation into potent cytotoxic agents. A thorough understanding of this mechanism, from the initial electron transfer to the resulting DNA damage, is paramount for optimizing their use and for the development of novel analogs that can overcome emerging resistance. Future research should focus on a deeper characterization of the activating enzymes across a broader range of pathogens, the identification of novel cellular targets, and the development of strategies to circumvent resistance mechanisms. This includes the exploration of combination therapies and the design of next-generation 5-nitroimidazoles with improved activation profiles in resistant strains.

References

- 1. Metronidazole - Wikipedia [en.wikipedia.org]

- 2. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elearning.unimib.it [elearning.unimib.it]

- 8. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in <i>Trichomonas vaginalis</i> - ProQuest [proquest.com]

- 22. researchgate.net [researchgate.net]

- 23. championsoncology.com [championsoncology.com]

The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitroimidazole Esters

For Researchers, Scientists, and Drug Development Professionals

The nitroimidazole scaffold has long been a cornerstone in the development of antimicrobial and anticancer agents. The addition of an ester functional group has opened new avenues for creating prodrugs with enhanced pharmacokinetic profiles and targeted activity. This technical guide delves into the core biological activities of nitroimidazole esters, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Bioreductive Activation

The biological activity of nitroimidazole esters is predominantly reliant on the bioreductive activation of the nitro group.[1][2] This process is significantly more efficient under hypoxic (low oxygen) conditions, a hallmark of the microenvironment of many solid tumors and anaerobic or microaerophilic pathogens.[3][4]

Under normoxic conditions, the single-electron reduction of the nitro group is a reversible process, as oxygen can readily oxidize the resulting nitro radical anion back to the parent compound.[4] However, in hypoxic environments, the nitro radical anion can undergo further reduction to form highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives.[5][6] These reactive species are the primary effectors of cellular damage, leading to the therapeutic effect.[7]

Caption: Bioreductive activation of nitroimidazole esters under hypoxic conditions.

Antimicrobial Activity

Nitroimidazole esters have demonstrated broad-spectrum activity against various anaerobic bacteria and protozoan parasites.[8][9] Their efficacy stems from the anaerobic environment of these microorganisms, which facilitates the reductive activation of the nitro group.

Quantitative Data Summary

The following tables summarize the in vitro activity of various nitroimidazole esters and related derivatives against a range of microbial pathogens.

Table 1: Antiparasitic Activity of 1-methyl-5-nitroimidazole Carboxamides [1]

| Compound | R Group | G. lamblia (MtzS) EC50 (µM) | E. histolytica EC50 (µM) |

| Metronidazole | - | 6.1 | 5.0 |

| 8a | NH(CH2)2OH | 4.9 | 5.1 |

| 8f | NHCH2(2-pyridinyl) | 1.6 | 3.2 |

| 8h | Morpholine | 1.6 | 1.7 |

Table 2: Antibacterial Activity of Nitroimidazole Derivatives

| Compound | Staphylococcus aureus MIC (µg/mL) | Streptococcus B MIC (µg/mL) |

| Metronidazole | >1024 | >1024 |

| M1 (Benzenesulfonic acid ester) | 250 | >250 |

| M3 (Phenylacetamide derivative) | >250 | 187.5 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of nitroimidazole esters against anaerobic bacteria.[10][11]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Media and Compound Preparation: Prepare a suitable broth medium for anaerobic bacteria (e.g., Brucella broth supplemented with hemin and vitamin K1). Prepare a stock solution of the nitroimidazole ester in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no drug) and negative (no bacteria) controls. Incubate the plates in an anaerobic chamber at 37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[12] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them prime targets for nitroimidazole ester-based therapies.[13][14] As hypoxia-activated prodrugs, these compounds can selectively release their cytotoxic payload within the tumor, minimizing damage to healthy, well-oxygenated tissues.[15][16]

Quantitative Data Summary

The following table presents the in vitro cytotoxic activity of N-alkyl-nitroimidazole derivatives against human cancer cell lines.

Table 3: Anticancer Activity of N-Alkyl-Nitroimidazoles [17]

| Compound | A549 (Lung Carcinoma) LC50 (µM) | MDA-MB-231 (Breast Adenocarcinoma) LC50 (µM) | Vero (Normal Kidney Cells) LC50 (µM) |

| N-methyl-nitroimidazole | 17.00 ± 1.7 | 16.67 ± 2.3 | 27.00 ± 2.8 |

| N-ethyl-nitroimidazole | - | - | - |

| N-propyl-nitroimidazole | 19.33 ± 3.2 | 21.50 ± 4.9 | 34.00 ± 5.7 |

Signaling Pathway: DNA Damage and Cell Death

The reactive intermediates generated from the bioreduction of nitroimidazole esters are potent DNA damaging agents.[18] They can cause single- and double-strand breaks, leading to the activation of DNA damage response (DDR) pathways.[2][19] This ultimately results in cell cycle arrest and apoptosis.

Caption: Signaling pathway from DNA damage to apoptosis.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[14][20]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitroimidazole ester for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel nitroimidazole esters. Mouse models of infection or cancer are commonly used to assess the compound's efficacy, pharmacokinetics, and toxicity.

Experimental Protocol: In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol describes a general procedure for evaluating the in vivo activity of a nitroimidazole ester against Mycobacterium tuberculosis in a mouse model.[8]

Caption: Workflow for in vivo efficacy testing in a tuberculosis mouse model.

Methodology:

-

Infection: Infect BALB/c mice via the aerosol route with a low dose of M. tuberculosis (e.g., Erdman strain) to establish a lung infection.

-

Treatment: At a predetermined time post-infection (e.g., 10-14 days), begin treatment with the nitroimidazole ester. The compound is typically administered daily by oral gavage. Include a vehicle control group and a positive control group treated with a standard anti-TB drug (e.g., isoniazid).

-

Monitoring: Monitor the mice daily for clinical signs of illness and record their body weights regularly.

-

Endpoint and Bacterial Load Determination: At the end of the treatment period (e.g., 4-6 weeks), humanely euthanize the mice. Aseptically remove the lungs and/or spleens, homogenize the tissues, and plate serial dilutions of the homogenates on a suitable agar medium (e.g., 7H11 agar).

-

Data Analysis: After incubation, count the number of colony-forming units (CFU) on the plates to determine the bacterial load in the organs. Compare the CFU counts between the treated and control groups to assess the in vivo efficacy of the compound.

Conclusion

Nitroimidazole esters represent a versatile and potent class of compounds with significant potential in the treatment of infectious diseases and cancer. Their unique mechanism of action, which relies on bioreductive activation in hypoxic environments, provides a basis for selective toxicity towards pathogens and tumor cells. The continued exploration of structure-activity relationships, formulation strategies, and combination therapies will undoubtedly lead to the development of novel and more effective nitroimidazole-based therapeutics. This guide provides a foundational understanding of their biological activity and the experimental approaches used to evaluate their efficacy.

References

- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. impactfactor.org [impactfactor.org]

- 13. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Ascent of 5-Nitroimidazoles: A Technical Guide to Their Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 5-nitroimidazole derivatives, a class of synthetic antimicrobial agents that have become indispensable in the treatment of anaerobic bacterial and protozoal infections. From the initial discovery of azomycin to the development of metronidazole and its successors, this document provides a comprehensive overview of the key milestones, scientific breakthroughs, and the evolution of our understanding of their mechanism of action.

A Historical Trajectory: From a Natural Product to a Synthetic Arsenal

The journey of nitroimidazole-based therapeutics began in the mid-20th century with the isolation of a naturally occurring 2-nitroimidazole, azomycin, from a strain of Nocardia mesenterica in 1953 by K. Maeda in Japan.[1] While azomycin itself demonstrated antimicrobial properties, it was the subsequent exploration of synthetic derivatives that unlocked the full therapeutic potential of this chemical scaffold. A pivotal moment arrived with the synthesis of the first 5-nitroimidazole derivative, metronidazole, by a French research team in 1959.[2] Initially introduced for the treatment of Trichomonas vaginalis infections in 1960, the therapeutic landscape of 5-nitroimidazoles expanded dramatically with the serendipitous discovery of its potent activity against anaerobic bacteria in 1962.[3] This discovery solidified the position of 5-nitroimidazoles as a cornerstone in the management of a wide array of infections.

The success of metronidazole spurred the development of a new generation of 5-nitroimidazole derivatives with improved pharmacokinetic profiles and broader activity. Key developments include the introduction of tinidazole, ornidazole, and secnidazole, each offering variations in their side chains that influence their absorption, distribution, metabolism, and excretion.

A timeline of key events in the discovery and development of nitroimidazole derivatives is presented below:

-

1953: Azomycin (2-nitroimidazole), the first nitroimidazole with antibacterial activity, is isolated from Nocardia mesenterica.[1]

-

1959: Metronidazole, the first 5-nitroimidazole derivative, is synthesized.[2]

-

1960: Metronidazole is first used as a systemic antitrichomonal drug.[3]

-

1962: The potent bactericidal effect of metronidazole against anaerobic bacteria is discovered.[3]

-

1970s: Development and introduction of second-generation 5-nitroimidazoles, including tinidazole and ornidazole.

-

2014: Morinidazole, a newer 5-nitroimidazole, is developed with a broad spectrum of activity against anaerobic bacteria.[2]

Mechanism of Action: Reductive Activation and Cytotoxicity

The antimicrobial activity of 5-nitroimidazole derivatives is contingent upon the reductive activation of the nitro group at the C5 position of the imidazole ring. This process is unique to anaerobic and microaerophilic organisms, which possess the necessary low redox potential electron-transport proteins, such as ferredoxin or flavodoxin, to reduce the nitro group.

The activation pathway can be summarized in the following steps:

-

Cellular Uptake: The uncharged 5-nitroimidazole prodrug passively diffuses into the microbial cell.

-

Reductive Activation: Inside the anaerobic microorganism, electron transfer from reduced ferredoxin (or a similar protein) to the nitro group of the 5-nitroimidazole occurs. This single-electron transfer forms a highly reactive nitroso free radical.

-

Generation of Cytotoxic Metabolites: The nitroso free radical can undergo further reduction to generate other reactive intermediates, including nitroso and hydroxylamine derivatives.

-

Macromolecular Damage: These cytotoxic metabolites can covalently bind to and cause extensive damage to microbial DNA, leading to strand breakage and helical structure disruption. They can also damage other vital macromolecules, such as proteins and lipids.

-

Cell Death: The cumulative damage to essential cellular components ultimately results in microbial cell death.

The selectivity of 5-nitroimidazoles for anaerobic organisms stems from the fact that in aerobic environments, any formed nitroso radical is rapidly re-oxidized back to the parent compound, preventing the accumulation of cytotoxic intermediates.

Quantitative Data on Antimicrobial Activity

The in vitro activity of 5-nitroimidazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The following tables summarize the reported activity of common 5-nitroimidazoles against a range of anaerobic bacteria and protozoa.

| Compound | Organism | MIC (μg/mL) | Reference |

| Metronidazole | Bacteroides fragilis | 2 | [4] |

| Clostridium difficile | 0.25-1.0 | ||

| Trichomonas vaginalis | 2.25 (mean) | [3] | |

| Giardia lamblia | 0.12-5.0 | [5] | |

| Entamoeba histolytica | 13.2 (mean IC50) | [4] | |

| Tinidazole | Bacteroides fragilis | 2 | [4] |

| Trichomonas vaginalis | 1.11 (mean) | [3] | |

| Giardia lamblia | <0.12-2.5 | [5] | |

| Entamoeba histolytica | 12.4 (mean IC50) | [4] | |

| Secnidazole | Bacteroides species | 2 | [4] |

| Trichomonas vaginalis | 1.11 (mean) | [3] | |

| Giardia lamblia | <0.12-5.0 | [5] | |

| Ornidazole | Anaerobic bacteria | Inhibited by 3.1 | |

| Trichomonas vaginalis | 0.5 (mean) | [3] | |

| Giardia lamblia | 0.12 (IC50) | [5] |

| Compound | Organism | IC50 (µM) | Reference |

| Metronidazole | Trichomonas vaginalis | Varies | [6] |

| Giardia lamblia | Varies | [7] | |

| Entamoeba histolytica | 13.2 | [4] | |

| Tinidazole | Entamoeba histolytica | 12.4 | [4] |

| Novel Piperazine Derivatives | Trichomonas vaginalis | Varies | [6] |

| Metronidazole-hybridized derivatives | Plasmodium falciparum | 0.7 to >20 | |

| 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives | Leishmania donovani | <1 |

Experimental Protocols

Synthesis of 2-Methyl-5-nitroimidazole (A Key Intermediate)

Materials:

-

2-methylimidazole

-

Concentrated nitric acid (HNO3)

-

Concentrated sulfuric acid (H2SO4)

-

Ice

Procedure:

-

Dissolve 2-methylimidazole in concentrated nitric acid. The reaction is exothermic and should be controlled by cooling with an ice bath to maintain a temperature of 30-40°C.

-

Slowly add concentrated sulfuric acid to the solution.

-

Boil the reaction mixture for 1 hour.

-

Cool the mixture and add a 1:1 mixture of concentrated sulfuric acid and nitric acid.

-

Heat the reaction mixture for another hour.

-

Pour the reaction mixture onto ice to precipitate the nitro derivative.

-

Filter the precipitate and wash it three times with water.

-

Dry the precipitate in the air to obtain 2-methyl-5-nitroimidazole.

Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria (Agar Dilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Brucella agar or other suitable agar medium

-

5-nitroimidazole derivative stock solution

-

Anaerobic bacterial strains

-

Anaerobic incubation system (e.g., anaerobic chamber or jar)

-

Inoculator

Procedure:

-

Preparation of Agar Plates: Prepare serial twofold dilutions of the 5-nitroimidazole derivative in molten agar. Pour the agar into petri dishes and allow them to solidify. A growth control plate without any antimicrobial agent should also be prepared.

-

Inoculum Preparation: Grow the anaerobic bacterial strains to be tested in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspensions.

-

Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

-

Reading the Results: The MIC is the lowest concentration of the 5-nitroimidazole derivative that completely inhibits the visible growth of the bacteria.

In Vitro Susceptibility Testing of Trichomonas vaginalis

Materials:

-

Diamond's medium or a similar suitable culture medium

-

Trichomonas vaginalis isolate

-

5-nitroimidazole derivative stock solution

-

96-well microtiter plates

-

Anaerobic incubation system

Procedure:

-

Inoculum Preparation: Culture T. vaginalis in Diamond's medium to the late logarithmic phase of growth. Adjust the concentration of trophozoites to a standardized density (e.g., 1 x 10^5 cells/mL).

-

Preparation of Drug Dilutions: Prepare serial twofold dilutions of the 5-nitroimidazole derivative in the culture medium directly in the wells of a 96-well microtiter plate. Include a drug-free control well.

-

Inoculation: Add the standardized T. vaginalis suspension to each well.

-

Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

-

Determination of MIC/IC50: The MIC is the lowest drug concentration that results in a complete lack of motile trophozoites as observed by microscopy. The IC50 can be determined by quantifying the number of viable parasites at each drug concentration (e.g., using a hemocytometer or a viability stain) and calculating the concentration that inhibits 50% of the growth compared to the control.

High-Throughput Screening of Novel 5-Nitroimidazole Derivatives

The discovery of new 5-nitroimidazole derivatives with improved activity, particularly against resistant strains, often relies on high-throughput screening (HTS) of large compound libraries. A typical experimental workflow for HTS is outlined below.

Conclusion

The 5-nitroimidazole derivatives represent a remarkable success story in antimicrobial drug discovery. From their origins as a synthetic modification of a natural product, they have become a critical tool in the fight against anaerobic infections. The continuous research into their mechanism of action, the development of new derivatives, and the implementation of advanced screening methodologies ensure that this class of compounds will remain relevant in the face of emerging antimicrobial resistance. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to further advance this important therapeutic area.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. graphviz.org [graphviz.org]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

starting materials for synthesizing Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathways for Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, a key intermediate in the development of novel therapeutic agents. The synthesis of this compound can be approached through two principal routes, each commencing from different starting materials. This document provides a detailed examination of these methodologies, including experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthetic Pathways

Two viable synthetic routes have been identified for the preparation of this compound.

Route 1: Nitration of a Precursor Ester

This pathway begins with the commercially available Methyl 1-methyl-1H-imidazole-2-carboxylate. The synthesis involves a direct nitration step to introduce the nitro group at the C5 position of the imidazole ring.

Route 2: Esterification of a Carboxylic Acid Intermediate

Alternatively, the target molecule can be synthesized through the esterification of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid. This route first focuses on the construction of the nitro-substituted imidazole carboxylic acid, followed by a final esterification step with methanol.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key transformations in each synthetic route, based on established methodologies for analogous compounds.

Route 1: Nitration of Methyl 1-methyl-1H-imidazole-2-carboxylate

The direct nitration of Methyl 1-methyl-1H-imidazole-2-carboxylate is a primary approach to the target molecule.

Experimental Protocol: Nitration

A procedure analogous to the nitration of similar imidazole derivatives involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

-

Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature by cooling in an ice bath.

-

Reaction Setup: In a separate flask, dissolve Methyl 1-methyl-1H-imidazole-2-carboxylate in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of the imidazole ester while stirring vigorously and maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent such as ethanol to yield the pure this compound.

Quantitative Data:

| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |

| Methyl 1-methyl-1H-imidazole-2-carboxylate | Conc. HNO₃, Conc. H₂SO₄ | 0-10°C | This compound | Not specified in literature |

Route 2: Esterification of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid

This route involves the initial synthesis of the carboxylic acid intermediate, followed by esterification.

Step 1: Synthesis of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step in this route.

Experimental Protocol: Synthesis of the Carboxylic Acid

A common method for the synthesis of this intermediate involves the oxidation of a suitable precursor, such as 1-methyl-2-hydroxymethyl-5-nitroimidazole.

-

Oxidation: Dissolve 1-methyl-2-hydroxymethyl-5-nitroimidazole in a suitable oxidizing medium, such as a solution of potassium permanganate in aqueous sodium hydroxide.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the mixture and filter to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid.

Step 2: Esterification with Methanol

The final step is the conversion of the carboxylic acid to its methyl ester.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.

-

Reaction Conditions: Heat the mixture under reflux for several hours.

-

Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data:

| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |

| 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid | Methanol, H₂SO₄ (cat.) | Reflux | This compound | Not specified in literature |

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic routes.

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate molecular weight and formula

An In-depth Technical Guide to Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the molecular properties and synthesis of this compound.

Molecular Profile

The fundamental molecular data for this compound is summarized below. This information has been determined by deduction from its ethyl ester analog, Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. The ethyl ester has a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol . By substituting the ethyl group with a methyl group, the molecular formula becomes C₆H₇N₃O₄.

| Property | Value |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol |

Synthesis

The synthesis of this compound can be achieved via the nitration of a precursor molecule. The following experimental protocol is adapted from the synthesis of its ethyl ester analog.

Experimental Protocol: Synthesis of this compound

This procedure outlines the nitration of methyl 1-methyl-1H-imidazole-2-carboxylate to yield the target compound.

Materials:

-

Methyl 1-methyl-1H-imidazole-2-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (DCM)

-

Deionized Water (H₂O)

-

Sodium Carbonate (Na₂CO₃) solution

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a suitable reaction vessel, dissolve methyl 1-methyl-1H-imidazole-2-carboxylate in concentrated sulfuric acid.

-

Slowly add concentrated nitric acid to the solution while stirring.

-

Heat the reaction mixture and maintain it at 70°C for 3 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with deionized water.

-

Adjust the pH of the solution to 7-8 using an aqueous solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and concentrate them under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent, to obtain the final product.

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic route to obtain this compound.

Caption: Synthetic route for this compound.

In-depth Technical Guide: Physicochemical Properties of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and Related Nitroimidazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile and related physicochemical characteristics of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this particular compound remains largely unavailable in public-facing resources. This suggests that the solubility profile of this compound may not have been extensively studied or published.

However, to provide valuable context for researchers working with this and similar molecules, this guide presents available data on closely related nitroimidazole derivatives, including their synthesis and physical properties. This information can serve as a foundational reference for estimating the characteristics of the title compound and for designing future experimental studies.

Physicochemical Data of Related Nitroimidazole Derivatives

The following table summarizes the available physical and chemical properties of compounds structurally similar to this compound. This data can offer insights into the expected properties of the target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| Ethyl 1-methyl-5-nitroimidazole-2-carboxylate | C₇H₉N₃O₄ | 199.16 | 81-83 | 350.7 ± 34.0 (Predicted) | A closely related ethyl ester analog. |

| 1-Methyl-5-nitro-1H-imidazole | C₄H₅N₃O₂ | 127.11 | 54-57 | --- | A parent compound lacking the carboxylate group. |

| 2-Methyl-5-nitroimidazole | C₄H₅N₃O₂ | 127.10 | 248-254 | --- | Described as sparingly soluble in water. |

| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | C₅H₅N₃O₃ | 155.11 | --- | 368.8 | An aldehyde derivative. |

Experimental Protocols: Synthesis of a Related Derivative

While a specific experimental protocol for the solubility determination of this compound was not found, the synthesis of a closely related analog, Ethyl 1-methyl-5-nitroimidazole-2-carboxylate , has been documented. The methodology for this synthesis provides a valuable reference for chemists working with this class of compounds.

Synthesis of Ethyl 1-methyl-5-nitroimidazole-2-carboxylate

The synthesis of the ethyl ester analog involves the nitration of ethyl 1-methyl-1H-imidazole-2-carboxylate. The general steps are as follows:

-

Dissolution: Ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol) is dissolved in 8 mL of concentrated sulfuric acid (H₂SO₄).

-

Nitration: To this solution, 8 mL of concentrated nitric acid (HNO₃) is slowly added.

-

Reaction: The reaction mixture is then stirred at 70°C for 3 hours.

-

Extraction: Following the reaction, the mixture is extracted with dichloromethane (DCM). The solution is diluted with water, and the pH is adjusted to 7-8 with an aqueous solution of sodium carbonate (Na₂CO₃). The mixture is again extracted with DCM, and the organic layers are combined and concentrated.

-

Purification: The final product is purified using silica gel column chromatography with an eluent of ethyl acetate/petroleum ether. This process yields ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid ethyl ester as a yellow solid.

Logical Workflow for Synthesis

The synthesis process described above can be visualized as a straightforward chemical workflow.

Caption: Workflow for the synthesis of a related nitroimidazole derivative.

Signaling Pathways and Experimental Workflows

A thorough review of the available literature did not reveal any specific signaling pathways or complex experimental workflows directly associated with this compound that would necessitate visualization. The primary context in which related nitroimidazole compounds are discussed is their synthesis and potential as antimicrobial agents.

Conclusion

This technical guide provides a summary of the currently available information regarding the physicochemical properties of this compound and its close structural analogs. The lack of specific, quantitative solubility data for the title compound highlights an area for future research. The provided data on related compounds and the synthesis protocol for a key analog offer a valuable starting point for researchers and drug development professionals. It is recommended that experimental determination of the solubility profile in various pharmaceutically relevant solvents be conducted to fill the existing data gap.

Potential Therapeutic Targets of Nitroimidazole Compounds: An In-depth Technical Guide

Executive Summary: Nitroimidazole compounds are a critical class of therapeutics, primarily known for their efficacy against anaerobic bacteria and protozoa. Their unique mechanism of action, which relies on reductive activation in low-oxygen environments, has also led to their exploration as anticancer agents targeting hypoxic tumors. This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of nitroimidazoles. It delves into the core mechanism of reductive activation, details the specific molecular targets in both microorganisms and cancer cells, and discusses the pathways leading to drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate further research and development in this field.

Core Mechanism of Action: Reductive Activation

Nitroimidazole compounds are prodrugs, meaning they are administered in an inactive form and require metabolic conversion to exert their therapeutic effect.[1] This bioactivation is the cornerstone of their selective toxicity towards anaerobic and hypoxic cells.